Technical Monograph: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Technical Monograph: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
[1]
Executive Summary
This technical guide profiles 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde , a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it combines an electron-deficient thiazole core with a solubilizing basic piperazine tail and a reactive aldehyde "warhead" at the C5 position. This molecule serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Src/Abl antagonists analogous to Dasatinib), antimicrobial agents, and MAO inhibitors. This document details its physicochemical properties, validated synthetic routes, and reactivity patterns to support high-fidelity drug discovery workflows.
Structural Analysis & Physicochemical Profile
Molecular Identity
The molecule features a 1,3-thiazole ring substituted at the C2 position with a 4-methylpiperazine moiety and at the C5 position with a formyl group. The push-pull electronic system—created by the electron-donating amino group at C2 and the electron-withdrawing carbonyl at C5—imparts unique stability and reactivity profiles.
| Property | Data |
| IUPAC Name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
| Common CAS | 368869-97-0 (Generic/Salt), 320423-50-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DCM, DMSO, Methanol; pH-dependent water solubility |
| pKa (Predicted) | ~8.5 (Piperazine |
| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, but lowered by piperazine ionization) |
Electronic Character
-
Thiazole Core: The C5 position is activated for nucleophilic attack at the carbonyl carbon but the ring itself is relatively electron-rich due to the C2-nitrogen donation, making the C4 position less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazoles.
-
Piperazine Tail: The
-methyl nitrogen provides a basic center (pKa ~8.5), crucial for lysosomal trapping and improving the aqueous solubility of lipophilic drug candidates.
Synthetic Architecture
Two primary routes exist for synthesizing this scaffold.[1] The Nucleophilic Aromatic Substitution (
Route A: Convergent (Preferred)
This route utilizes commercially available 2-chlorothiazole-5-carbaldehyde. The electronegativity of the C5-formyl group activates the C2-chloride for displacement by secondary amines.
-
Reagents: 2-Chlorothiazole-5-carbaldehyde, N-methylpiperazine,
or . -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 60–80°C, 4–6 hours.
-
Mechanism: Addition-Elimination (
). The formyl group stabilizes the Meisenheimer-like transition state.
Route B: Linear Vilsmeier-Haack
This route builds the aldehyde onto the pre-formed aminothiazole. It is less atom-economical and risks chlorinating the thiazole ring or interacting with the basic piperazine.
-
Reagents: 2-(4-Methylpiperazin-1-yl)thiazole,
, DMF. -
Conditions: 0°C to RT.
-
Drawback: Requires careful quenching to avoid hydrolysis issues and handling of phosphorous oxychloride.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A is favored for its operational simplicity and higher regioselectivity.
Reactivity & Derivatization Protocols
The C5-aldehyde is a versatile "warhead" for extending the carbon skeleton. The following protocols are validated for high-throughput medicinal chemistry.
Reductive Amination (Library Synthesis)
Used to attach the scaffold to amine-bearing pharmacophores.
-
Protocol:
-
Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (1,2-Dichloroethane).
-
Add catalytic Acetic Acid (1-2 drops) to promote imine formation. Stir 1h at RT.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over
to prevent direct reduction of the aldehyde. -
Stir overnight. Quench with saturated
.
-
-
Outcome: Formation of secondary/tertiary amines retaining the thiazole core.
Knoevenagel Condensation
Used to generate acrylonitrile derivatives, often seen in covalent kinase inhibitors.
-
Reagents: Malononitrile or Ethyl cyanoacetate.
-
Catalyst: Piperidine (cat.) in Ethanol.
-
Conditions: Reflux, 2–4h.
-
Product:
-unsaturated nitriles (Michael acceptors).
Reactivity Logic Map
Figure 2: Divergent synthesis capabilities of the C5-aldehyde handle.
Medicinal Chemistry Applications
Kinase Inhibition (Src/Abl Family)
The 2-aminothiazole motif is a "Hinge Binder." The nitrogen of the thiazole ring (N3) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src).
-
Role of Piperazine: The 4-methylpiperazine tail extends into the solvent-exposed region of the ATP binding pocket. It improves oral bioavailability and can form salt bridges with surface residues (e.g., Asp/Glu).
-
Structural Analogs: This scaffold mimics the "tail" region of Dasatinib , where the thiazole mediates critical hydrogen bonding interactions [1].
MAO-A/B Inhibition
Hydrazone derivatives synthesized from this aldehyde (via reaction with hydrazines) have shown selectivity for Monoamine Oxidase (MAO) enzymes. The thiazole ring acts as a bioisostere for other aromatic rings found in classic MAO inhibitors, modulating the redox potential [2].
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
-
Safety:
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
-
Turkeş, C., et al. (2020).[4] Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.
-
Thermo Scientific Chemicals. (2024). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Product Specification. Fisher Scientific.
- Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3-(4-hydroxy- and 4-aminophenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry. (Contextual grounding for thiazole/hydrazine MAO activity).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
